Cas no 2154769-39-6 ((1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
- EN300-1969301
- 2154769-39-6
-
- Inchi: 1S/C8H4ClF5O/c9-6-4(11)2-1-3(10)5(6)7(15)8(12,13)14/h1-2,7,15H/t7-/m0/s1
- InChI Key: YMIXDLCHXKEQKW-ZETCQYMHSA-N
- SMILES: ClC1C(=CC=C(C=1[C@@H](C(F)(F)F)O)F)F
Computed Properties
- Exact Mass: 245.9870833g/mol
- Monoisotopic Mass: 245.9870833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2Ų
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1969301-1g |
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |
2154769-39-6 | 1g |
$1343.0 | 2023-09-16 | ||
Enamine | EN300-1969301-10g |
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |
2154769-39-6 | 10g |
$5774.0 | 2023-09-16 | ||
Enamine | EN300-1969301-1.0g |
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |
2154769-39-6 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1969301-5g |
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |
2154769-39-6 | 5g |
$3894.0 | 2023-09-16 | ||
Enamine | EN300-1969301-0.05g |
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |
2154769-39-6 | 0.05g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1969301-2.5g |
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |
2154769-39-6 | 2.5g |
$2631.0 | 2023-09-16 | ||
Enamine | EN300-1969301-0.5g |
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |
2154769-39-6 | 0.5g |
$1289.0 | 2023-09-16 | ||
Enamine | EN300-1969301-0.25g |
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |
2154769-39-6 | 0.25g |
$1235.0 | 2023-09-16 | ||
Enamine | EN300-1969301-5.0g |
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |
2154769-39-6 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1969301-10.0g |
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol |
2154769-39-6 | 10g |
$5774.0 | 2023-06-03 |
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol Related Literature
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
Additional information on (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
Compound CAS No. 2154769-39-6: (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
The compound CAS No. 2154769-39-6, also known as (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.
Recent studies have highlighted the importance of this compound in the development of novel drug delivery systems. The presence of multiple fluorine atoms in its structure contributes to its high stability and lipophilicity, which are critical properties for drug molecules targeting specific biological pathways. Researchers have also explored its potential as a building block for creating bioactive molecules with enhanced pharmacokinetic profiles.
The chemical structure of (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol consists of a chiral carbon atom attached to a trifluoroethyl group and a substituted phenyl ring. The stereochemistry at the chiral center plays a pivotal role in determining the compound's biological activity and selectivity. This has led to its use in asymmetric synthesis reactions, where the control of stereochemistry is essential for producing enantiomerically pure compounds.
In terms of physical properties, this compound exhibits a high melting point due to the strong van der Waals forces arising from the fluorine atoms. Its solubility in organic solvents makes it suitable for various synthetic procedures, including Suzuki-Miyaura couplings and other cross-coupling reactions. Recent advancements in catalytic methods have further enhanced its utility in these reactions, leading to more efficient and scalable syntheses.
The applications of CAS No. 2154769-39-6 extend beyond pharmaceuticals into materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting polymers and light-emitting diodes (LEDs). Researchers have demonstrated that incorporating this compound into polymer backbones can significantly improve charge transport properties and device performance.
From an environmental perspective, the stability of (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol raises concerns about its persistence in ecosystems. However, recent studies suggest that under certain conditions, such as exposure to UV light or microbial degradation, the compound can undergo transformation into less harmful byproducts. These findings are crucial for developing sustainable practices in its production and disposal.
In conclusion, CAS No. 2154769-39-6 is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and stereochemistry make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new potential uses and optimize its synthesis methods, this compound is poised to play an even more significant role in advancing scientific innovation.
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